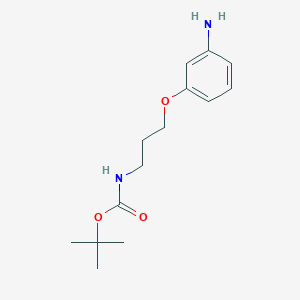
3-(3-N-Boc-aminopropoxy)aniline
Overview
Description
3-(3-N-Boc-aminopropoxy)aniline is a chemical compound with the molecular formula C14H22N2O3 and a molecular weight of 266.34 g/mol. It has gained significant attention in the research community due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-N-Boc-aminopropoxy)aniline can be synthesized from carbamic acid, N-[3-(3-nitrophenoxy)propyl]-, 1,1-dimethylethyl ester . The synthesis involves the following steps:
Reduction of Nitro Group: The nitro group in the precursor is reduced to an amino group.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form the Boc-protected amine.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same synthetic routes as in laboratory settings, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-N-Boc-aminopropoxy)aniline undergoes various types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Reduction Reagents: Commonly used reagents for the reduction of nitro groups include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Deprotection Reagents: Trifluoroacetic acid is commonly used for the removal of the Boc protecting group.
Major Products
Amino Derivatives: Deprotection of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
3-(3-N-Boc-aminopropoxy)aniline has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-N-Boc-aminopropoxy)aniline involves its interaction with specific molecular targets and pathways. The Boc-protected amine group allows for selective reactions and modifications, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Aminophenoxy)propyl]-carbamic acid tert-butyl ester
- Carbamic acid, N-[3-(3-aminophenoxy)propyl]-, 1,1-dimethylethyl ester
Uniqueness
3-(3-N-Boc-aminopropoxy)aniline is unique due to its specific structure, which allows for selective reactions and modifications. Its Boc-protected amine group provides stability and selectivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl N-[3-(3-aminophenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFLUEKDTCFUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


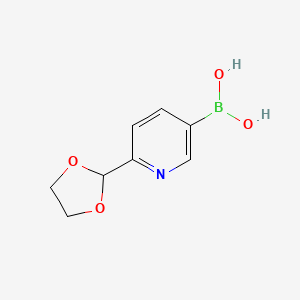
![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)
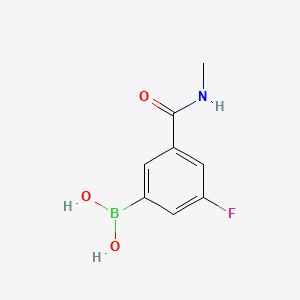
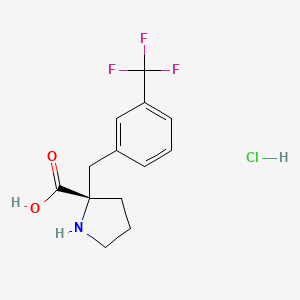

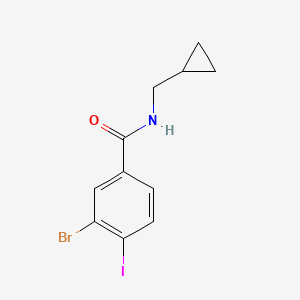


![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)
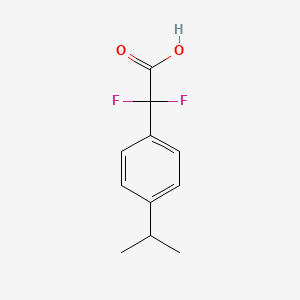
![3-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1387999.png)
![2-(Benzo[d]thiazol-6-yloxy)acetic acid](/img/structure/B1388000.png)


